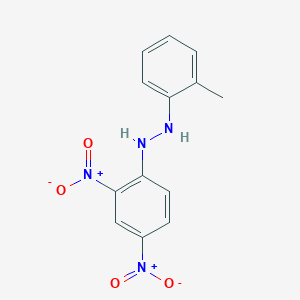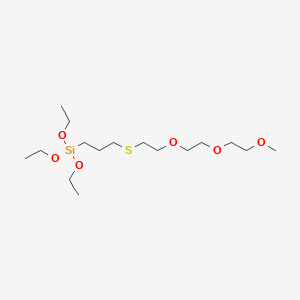
15,15-Diethoxy-2,5,8,16-tetraoxa-11-thia-15-silaoctadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15,15-Diethoxy-2,5,8,16-tetraoxa-11-thia-15-silaoctadecane is a chemical compound known for its unique structure, which includes both silicon and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 15,15-Diethoxy-2,5,8,16-tetraoxa-11-thia-15-silaoctadecane typically involves the reaction of a silicon-containing precursor with an appropriate sulfur-containing reagent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran and dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as those used in laboratory settings. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
15,15-Diethoxy-2,5,8,16-tetraoxa-11-thia-15-silaoctadecane can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler silicon-containing compounds.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized silicon-containing compounds.
Aplicaciones Científicas De Investigación
15,15-Diethoxy-2,5,8,16-tetraoxa-11-thia-15-silaoctadecane has several scientific research applications, including:
Materials Science: The compound can be used as a precursor for the synthesis of advanced materials with unique properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism by which 15,15-Diethoxy-2,5,8,16-tetraoxa-11-thia-15-silaoctadecane exerts its effects depends on its specific application. In materials science, its unique structure allows it to form stable, high-performance materials. In organic synthesis, it acts as a versatile building block that can undergo various chemical transformations. The molecular targets and pathways involved in its biological and medicinal applications are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 15,15-Dichloro-2,5,8,11-tetraoxa-15-silahexadecane
- 16,16-Dimethyl-2,5,8,11-tetraoxa-15-azaheptadecan-13-ol
Uniqueness
15,15-Diethoxy-2,5,8,16-tetraoxa-11-thia-15-silaoctadecane is unique due to the presence of both silicon and sulfur atoms in its structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where stability and reactivity are crucial.
Propiedades
Número CAS |
881920-27-0 |
|---|---|
Fórmula molecular |
C16H36O6SSi |
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
triethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfanyl]propyl]silane |
InChI |
InChI=1S/C16H36O6SSi/c1-5-20-24(21-6-2,22-7-3)16-8-14-23-15-13-19-12-11-18-10-9-17-4/h5-16H2,1-4H3 |
Clave InChI |
GXOYTDIYMLKHRH-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCSCCOCCOCCOC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Triethyl(2-{[12-(2-methyl-1,3-dioxolan-2-YL)dodecan-2-YL]oxy}ethoxy)silane](/img/structure/B12615012.png)


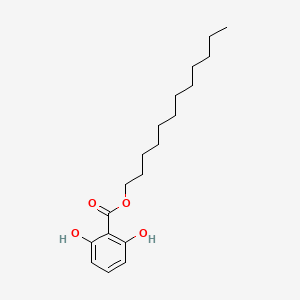
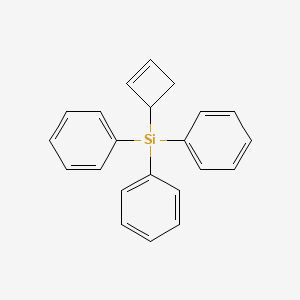

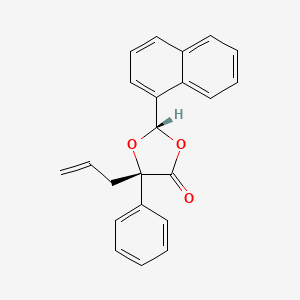
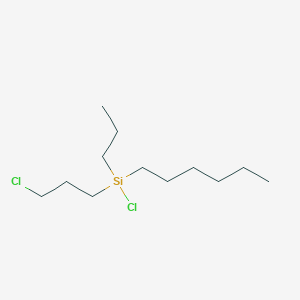
![1-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12615054.png)
![3-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine](/img/structure/B12615057.png)

![(Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]-2-methylalanine](/img/structure/B12615067.png)
